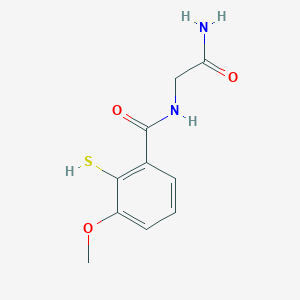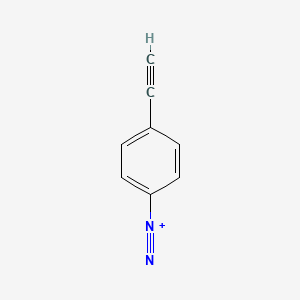
4-Ethynylbenzene-1-diazonium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethynylbenzene-1-diazonium is an organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. This compound is particularly notable for its ethynyl group (-C≡CH) attached to the benzene ring, which imparts unique chemical properties and reactivity.
準備方法
The synthesis of 4-ethynylbenzene-1-diazonium typically involves the diazotization of 4-ethynylaniline. The process begins with the treatment of 4-ethynylaniline with nitrous acid, which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid. The reaction proceeds as follows:
- Dissolve 4-ethynylaniline in an aqueous acidic solution.
- Add sodium nitrite to the solution while maintaining a low temperature (0-5°C).
- The nitrous acid formed reacts with the amine group of 4-ethynylaniline to produce the diazonium salt.
This method is commonly used in laboratory settings due to its simplicity and efficiency .
化学反応の分析
4-Ethynylbenzene-1-diazonium undergoes a variety of chemical reactions, primarily due to the reactivity of the diazonium group. Some of the key reactions include:
-
Substitution Reactions: : The diazonium group can be replaced by various nucleophiles through Sandmeyer reactions. For example:
- Treatment with copper(I) chloride (CuCl) yields 4-ethynylchlorobenzene.
- Treatment with copper(I) bromide (CuBr) yields 4-ethynylbromobenzene.
- Treatment with copper(I) cyanide (CuCN) yields 4-ethynylnitrilebenzene .
-
Coupling Reactions: : The diazonium group can couple with aromatic compounds to form azo compounds. This reaction is useful in the synthesis of dyes and pigments.
-
Reduction Reactions: : The diazonium group can be reduced to form the corresponding aryl hydrazine.
-
Oxidation Reactions: : The ethynyl group can undergo oxidation to form various oxidized products, depending on the reaction conditions and reagents used .
科学的研究の応用
4-Ethynylbenzene-1-diazonium has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
-
Chemistry: : It is used as a precursor for the synthesis of various substituted benzene derivatives. Its ability to undergo diverse chemical reactions makes it a valuable intermediate in organic synthesis .
-
Biology: : The compound is used in the modification of biomolecules and surfaces. For example, it can be electrografted onto surfaces to create functionalized layers that can bind to specific biomolecules .
-
Medicine: : Diazonium compounds, including this compound, are explored for their potential in drug delivery systems and as diagnostic tools due to their ability to modify surfaces and interact with biological molecules .
-
Industry: : It is used in the production of dyes, pigments, and polymers.
作用機序
The mechanism of action of 4-ethynylbenzene-1-diazonium primarily involves the reactivity of the diazonium group. The diazonium group is a good leaving group, which facilitates substitution reactions. In electrophilic aromatic substitution reactions, the diazonium group can be replaced by various nucleophiles, leading to the formation of substituted benzene derivatives .
The ethynyl group also plays a role in the compound’s reactivity. It can participate in coupling reactions, forming new carbon-carbon bonds. The combination of the diazonium and ethynyl groups allows for a wide range of chemical transformations, making this compound a versatile compound in organic synthesis .
類似化合物との比較
4-Ethynylbenzene-1-diazonium can be compared with other diazonium compounds and ethynyl-substituted benzene derivatives:
-
Phenylacetylene: : This compound contains an ethynyl group attached to a benzene ring, similar to this compound. it lacks the diazonium group, which limits its reactivity in substitution reactions .
-
4-Aminobenzene-1-diazonium: : This compound contains a diazonium group but lacks the ethynyl group. It undergoes similar substitution reactions but does not participate in coupling reactions involving the ethynyl group .
-
4-Ethynylphenylhydrazine: : This compound contains both an ethynyl group and a hydrazine group. It can undergo reduction reactions to form hydrazine derivatives, but its reactivity differs from that of this compound due to the presence of the hydrazine group .
特性
CAS番号 |
789442-14-4 |
|---|---|
分子式 |
C8H5N2+ |
分子量 |
129.14 g/mol |
IUPAC名 |
4-ethynylbenzenediazonium |
InChI |
InChI=1S/C8H5N2/c1-2-7-3-5-8(10-9)6-4-7/h1,3-6H/q+1 |
InChIキー |
DFUQWTGLDQFQSI-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC=C(C=C1)[N+]#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


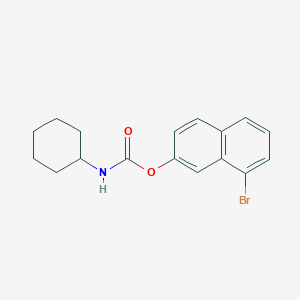
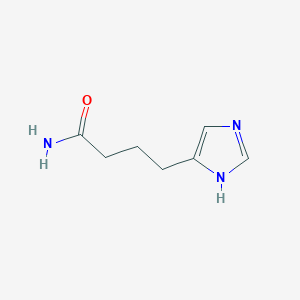

![2,3-Dibenzyl-1-[(naphthalen-1-yl)methyl]-1H-pyrrole](/img/structure/B14216357.png)
![S-{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl} propanethioate](/img/structure/B14216359.png)

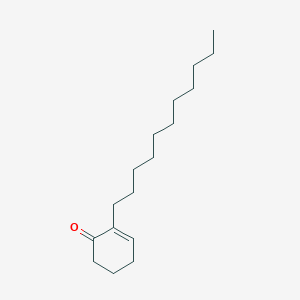
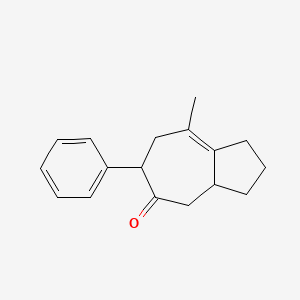
![(2E)-2-[[3-(2-phenylethynyl)phenyl]-(1H-pyrrol-2-yl)methylidene]pyrrole](/img/structure/B14216387.png)
![2-Methyl-6-[(methylsulfanyl)methyl]pyridine](/img/structure/B14216390.png)
![N-(6-Benzyl-5,6-dihydropyrazolo[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B14216393.png)
![1-(8-{[(2S)-2-(Benzyloxy)propanoyl]oxy}octyl)pyridin-1-ium iodide](/img/structure/B14216404.png)
![5-(Decyloxy)-2-(4'-octyl[1,1'-biphenyl]-4-yl)pyridine](/img/structure/B14216411.png)
